2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Its structure includes a 4-benzylpiperidinyl group at position 2 and a (Z)-configured thiazolidinone substituent at position 2. The thiazolidinone moiety features a 3-methoxypropyl chain, which distinguishes it from analogues with alternative alkyl or cyclic substituents . Structural determination tools like SHELX (used for crystallographic refinement) are critical for analyzing such compounds .
Properties
Molecular Formula |
C28H30N4O3S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S2/c1-35-17-7-14-32-27(34)23(37-28(32)36)19-22-25(29-24-10-5-6-13-31(24)26(22)33)30-15-11-21(12-16-30)18-20-8-3-2-4-9-20/h2-6,8-10,13,19,21H,7,11-12,14-18H2,1H3/b23-19- |
InChI Key |
VBUHKZBQJGODPV-NMWGTECJSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with benzylamine and a suitable aldehyde, the piperidine ring can be formed through a reductive amination process.
Construction of the Thiazolidinone Moiety: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone.
Assembly of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves cyclization reactions using appropriate precursors such as pyrimidine derivatives and suitable electrophiles.
Final Coupling: The final step involves coupling the piperidine and thiazolidinone moieties to the pyrido[1,2-a]pyrimidin-4-one core under specific conditions, often using a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group on the piperidine ring can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar activities.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its complex structure might also make it useful in materials science for the development of novel materials.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological activity. Generally, such compounds might exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Acting as agonists or antagonists at specific receptors.
Pathway Interference: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Variations in Thiazolidinone Substituents
The thiazolidinone ring is a key pharmacophoric element.
*Calculated based on molecular formulae from evidence.
Key Observations :
- Tetrahydrofuran-2-ylmethyl introduces rigidity, which could improve binding specificity but reduce conformational adaptability .
- Piperidinyl vs. Piperazinyl Backbones : Piperazine derivatives (e.g., ) may exhibit altered basicity and hydrogen-bonding capacity compared to piperidine-based compounds, affecting pharmacokinetics .
Core Modifications in Pyrido-Pyrimidinone Analogues
European patent applications () describe derivatives with divergent cores, such as 4H-pyrazino[1,2-a]pyrimidin-4-one or substitutions at positions 2 and 5. For example:
Hypothetical Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound are absent in the evidence, SAR trends from analogues suggest:
- Thiazolidinone 3-Substituents: Hydrophilic groups (e.g., methoxypropyl) may improve aqueous solubility but reduce membrane permeability. Conversely, lipophilic substituents (e.g., isobutyl) might enhance cellular uptake .
- Piperidine/Piperazine Moieties : Piperazine’s secondary amine could facilitate salt formation, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
